![molecular formula C21H17N3O4 B2495956 5-((Furan-2-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 941912-36-3](/img/structure/B2495956.png)
5-((Furan-2-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
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Description
Synthesis Analysis
The synthesis of compounds related to 5-((Furan-2-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile involves complex reactions under specific conditions. For instance, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which shares a similar furan and oxazole moiety, was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C, demonstrating the intricate steps required for such molecules (Yu et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized by various spectroscopic techniques, including multinuclear NMR spectroscopy, IR, and elemental analysis. Single crystal X-ray diffraction confirmed the structures of several compounds, indicating moderate thermal stabilities and demonstrating the importance of structural analysis in understanding the properties of these molecules (Yu et al., 2017).
Chemical Reactions and Properties
Research into related compounds has explored their chemical reactions and properties. For example, the study of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan and its derivatives highlights the versatility of these molecules in forming energetic salts and undergoing transformations such as acylation, oxidation, and nucleophilic substitutions, revealing a broad spectrum of chemical behavior (Stepanov et al., 2019).
Physical Properties Analysis
The physical properties, including thermal stabilities and sensitivities towards impact and friction, were assessed through thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, indicating their potential for safe handling and storage (Yu et al., 2017).
Chemical Properties Analysis
The chemical properties of these molecules, such as reactivity and the ability to undergo various chemical transformations, have been a focus of study. The multifunctional nature of compounds like 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, which can participate in acylation, oxidation, and reactions with N- and S-nucleophiles, underscores the complex chemical behavior and the potential for synthesizing a wide range of derivatives (Stepanov et al., 2019).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds structurally related to "5-((Furan-2-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile" have been extensively used in the synthesis of various heterocyclic compounds, showcasing their versatility as precursors in organic synthesis. For instance, furan-2-yl derivatives have been utilized in the synthesis of 1,2,4-oxadiazoles, 1,2,4-triazoles, and pyrimidines, which are crucial scaffolds in medicinal chemistry due to their wide range of biological activities (Basoğlu et al., 2013). These processes often involve cyclization reactions, nucleophilic substitutions, and condensation reactions, highlighting the chemical flexibility and reactivity of furan-2-ylmethylamino derivatives in constructing complex molecular architectures.
Applications in Materials Science
In materials science, derivatives similar to "5-((Furan-2-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile" have been investigated for their potential use in creating insensitive energetic materials and as components in advanced functional materials. For example, compounds based on the combination of 1,2,5- and 1,2,4-oxadiazole rings have been synthesized for their application as insensitive energetic materials, demonstrating moderate thermal stabilities and insensitivity towards impact and friction, which are desirable properties for safer energetic materials (Yu et al., 2017).
Pharmacological Applications
The structural framework of "5-((Furan-2-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile" and its analogs have been explored in the context of drug discovery and development. These compounds have been a part of the synthesis pathway for novel pharmacologically active molecules, including potential inhibitors of HIV-1 and antimicrobial agents. This indicates the potential of such compounds in contributing to the development of new therapeutic agents with diverse biological activities (Larsen et al., 1999).
properties
IUPAC Name |
5-(furan-2-ylmethylamino)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-14-5-2-3-7-18(14)26-13-16-8-9-19(27-16)21-24-17(11-22)20(28-21)23-12-15-6-4-10-25-15/h2-10,23H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIABLWGCLTAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Furan-2-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile |
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